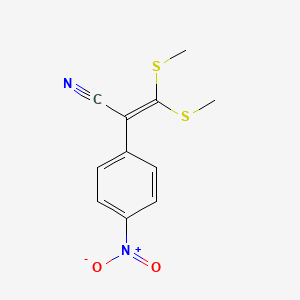

3,3-Bis(methylsulfanyl)-2-(4-nitrophenyl)prop-2-enenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3,3-Bis(methylsulfanyl)-2-(4-nitrophenyl)prop-2-enenitrile is a chemical that features a nitrophenyl group attached to a prop-2-enenitrile moiety, with methylsulfanyl substituents on the third carbon. This structure suggests potential reactivity due to the presence of the electron-withdrawing nitro group and the electron-donating methylsulfanyl groups, which could influence the compound's behavior in chemical reactions.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 3,3-Bis(methylsulfanyl)-2-(4-nitrophenyl)prop-2-enenitrile, they do provide insights into related chemical processes. For instance, the paper titled "P−C Bond Scission at the TRIPHOS Ligand and C−CN Bond Cleavage in 2-Methyl-3-butenenitrile with [Ni(COD)2]" discusses the isomerization and bond cleavage of 2-methyl-3-butenenitrile in the presence of nickel complexes . This information could be relevant when considering the synthesis of similar nitrile-containing compounds, as the behavior of the nitrile group and its interactions with transition metals could be a factor in the synthesis of 3,3-Bis(methylsulfanyl)-2-(4-nitrophenyl)prop-2-enenitrile.

Molecular Structure Analysis

The molecular structure of 3,3-Bis(methylsulfanyl)-2-(4-nitrophenyl)prop-2-enenitrile would likely exhibit characteristics influenced by its substituents. The nitro group is a strong electron-withdrawing group, while the methylsulfanyl groups are electron-donating. This could lead to a push-pull effect within the molecule, potentially affecting its reactivity and stability. The paper on the structural and spectroscopic studies of a complex involving 4-nitrophenyl groups provides insights into how such substituents can affect molecular interactions, such as hydrogen bonding .

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 3,3-Bis(methylsulfanyl)-2-(4-nitrophenyl)prop-2-enenitrile. However, they do provide information on related compounds and their reactivity. For example, the cycloaddition behavior of bis(trifluoromethyl) substituted nitrile ylides is discussed, which involves [3 + 2]cycloaddition reactions with various trapping agents . This could suggest that the compound may also undergo cycloaddition reactions, given the presence of the nitrile group and potential for ylide formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3-Bis(methylsulfanyl)-2-(4-nitrophenyl)prop-2-enenitrile can be inferred to some extent from the properties of similar compounds discussed in the papers. For instance, the presence of the nitro group could confer a degree of polarity to the molecule, affecting its solubility and reactivity. The paper discussing the complex of 4-nitrophenyl groups with TBD suggests that such structures can form stable complexes and exhibit specific spectroscopic features . These insights could be extrapolated to predict the behavior of 3,3-Bis(methylsulfanyl)-2-(4-nitrophenyl)prop-2-enenitrile in various solvents and under different conditions.

Applications De Recherche Scientifique

1. Applications in Polymer Science

The compound has been used in the synthesis of transparent aromatic polyimides with high refractive indices, small birefringences, and good thermomechanical stabilities. These materials have potential applications in optoelectronics due to their optical and thermal properties (Tapaswi et al., 2015).

2. Structural and Chemical Analysis

3,3-Bis(methylsulfanyl)-2-(4-nitrophenyl)prop-2-enenitrile derivatives have been analyzed for their molecular structure, showing interesting bonding characteristics and molecular geometry, which could be relevant in materials science and chemistry (Yu et al., 2013).

3. Electro-Optical and Charge-Transport Studies

Studies have been conducted on similar compounds for their structural, electro-optical, and charge-transport properties using quantum chemical methods. These studies are essential for the development of materials in electronics and photonics (Irfan et al., 2015).

4. Nonlinear Optical Properties

Research into the nonlinear optical properties of related chalcone derivatives, which include compounds like 3,3-Bis(methylsulfanyl)-2-(4-nitrophenyl)prop-2-enenitrile, has implications for the development of materials with applications in photonics and laser technology (D’silva et al., 2012).

5. Use in Sensing Applications

Such compounds have been utilized in the development of chemodosimeters, particularly for the selective sensing of metal ions like mercury, demonstrating potential in environmental monitoring and chemical analysis (Ahamed et al., 2010).

6. Role in Coordination Polymers

Research on coordination polymers incorporating similar compounds reveals insights into the construction of molecular structures with potential applications in catalysis, gas separation, and material science (Cui et al., 2016).

Propriétés

IUPAC Name |

3,3-bis(methylsulfanyl)-2-(4-nitrophenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S2/c1-16-11(17-2)10(7-12)8-3-5-9(6-4-8)13(14)15/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACWILKTPVROSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C(C#N)C1=CC=C(C=C1)[N+](=O)[O-])SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Bis(methylsulfanyl)-2-(4-nitrophenyl)prop-2-enenitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B3001447.png)

![2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B3001448.png)

![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3001449.png)

![4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B3001450.png)

![3-(2-chlorobenzyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3001454.png)

![methyl (2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)carbamate](/img/structure/B3001463.png)

![2-[4-(2-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B3001465.png)